Cas no 391869-05-9 (5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

5-Chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with chloro, methoxy, and benzamide substituents. Its unique molecular architecture, incorporating a thioether-linked carbamoylmethyl group and a 3-methylphenyl moiety, suggests potential utility in medicinal chemistry or agrochemical applications. The compound's thiadiazole scaffold is known for its bioactivity, while the chloro and methoxy groups may enhance lipophilicity and binding affinity. The presence of multiple reactive sites allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its precise pharmacological or industrial relevance would depend on empirical evaluation of its physicochemical and biological properties.
5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide structure
391869-05-9 structure
Product name:5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
CAS No:391869-05-9
MF:C19H17ClN4O3S2
MW:448.946280241013
CID:6368078
PubChem ID:4129205

5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
    • Benzamide, 5-chloro-2-methoxy-N-[5-[[2-[(3-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
    • 5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
    • AKOS024578245
    • 391869-05-9
    • Oprea1_113469
    • 5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
    • F0470-0109
    • 5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
    • Inchi: 1S/C19H17ClN4O3S2/c1-11-4-3-5-13(8-11)21-16(25)10-28-19-24-23-18(29-19)22-17(26)14-9-12(20)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
    • InChI Key: WVLJZUWYPKVOQL-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(NC2=CC=CC(C)=C2)=O)S1)(=O)C1=CC(Cl)=CC=C1OC

Computed Properties

  • Exact Mass: 448.043
  • Monoisotopic Mass: 448.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • pka: 7.18±0.50(Predicted)

5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0470-0109-2mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0470-0109-25mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0470-0109-3mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0470-0109-20μmol
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0470-0109-4mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0470-0109-10mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
10mg
$79.0 2023-05-17
A2B Chem LLC
BA78757-5mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9
5mg
$272.00 2024-04-20
A2B Chem LLC
BA78757-1mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9
1mg
$245.00 2024-04-20
Life Chemicals
F0470-0109-2μmol
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0470-0109-20mg
5-chloro-2-methoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
391869-05-9 90%+
20mg
$99.0 2023-05-17

Additional information on 5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

5-Chloro-2-Methoxy-N-5-({(3-Methylphenyl)Carbamoylmethyl}Sulfanyl)-1,3,4-Thiadiazol-2-Ylbenzamide: A Comprehensive Overview

5-Chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 391869-05-9) is a complex organic compound with a diverse range of applications in the fields of pharmaceuticals and agrochemicals. This compound has garnered significant attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, biological properties, and potential applications.

The molecular structure of 5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide is characterized by a benzamide core with multiple substituents. The presence of a chlorine atom at the 5-position and a methoxy group at the 2-position on the benzene ring contributes to its electronic properties and reactivity. The thioamide group (-S-CO-) attached to the benzene ring further enhances its functional versatility. Recent studies have highlighted the importance of such structural features in modulating the compound's bioavailability and pharmacokinetic properties.

One of the most notable aspects of this compound is its sulfur-containing moiety, which plays a crucial role in its biological activity. The sulfur atom in the thioamide group is known to participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding to target proteins. This feature has made it a valuable component in drug design, particularly in the development of inhibitors for various enzymes and receptors.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide using multi-component reactions and catalytic processes. These methods not only improve yield but also reduce environmental impact compared to traditional synthesis routes. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

The biological activity of this compound has been extensively studied in recent years. It has demonstrated potent inhibitory effects against several key enzymes involved in inflammatory processes, making it a promising candidate for anti-inflammatory drug development. Additionally, studies have shown that it exhibits selective cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

In terms of agricultural applications, 5-chloro-2-methoxy-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide has shown efficacy as a fungicide and insecticide. Its ability to disrupt key metabolic pathways in pathogens makes it a valuable tool in crop protection. Recent field trials have confirmed its effectiveness under various environmental conditions without adverse effects on non-target organisms.

From an environmental perspective, understanding the degradation pathways of 5-chloro-2-methoxy-N-{(3-methylphenyl)carbamoylmethyl}sulfanyl}-1H-thiadiazole derivatives is crucial for assessing their long-term impact on ecosystems. Research indicates that these compounds undergo rapid microbial degradation under aerobic conditions, minimizing their persistence in soil and water systems.

In conclusion, 5-chloro-2-methoxy-N-{(3-methylphenyl)carbamoylmethyl}sulfanyl}-1H-thiadiazole derivatives represent a significant advancement in chemical innovation with broad applicability across multiple industries. As research continues to uncover new insights into their properties and mechanisms of action, their role in drug discovery and agricultural chemistry is expected to grow significantly.

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